

cefditoren pivoxil clinical outcomes other antibiotics

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Compound Focus: Cefditoren

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Clinical Efficacy Outcomes in Comparative Studies

The table below summarizes the clinical efficacy of **cefditoren** pivoxil versus other antibiotics across various infections, as reported in the search results.

Infection Type	Comparator Antibiotic	Study Design & Duration	Clinical Outcome (Cefditoren vs. Comparator)	Reference
Acute Exacerbation of Chronic Bronchitis (AECB)	Clarithromycin (500 mg BID)	Randomized, double-blind, 10 days	88-89% clinical cure rate (similar to comparator) [1]	
Acute Exacerbation of Chronic Bronchitis (AECB)	Cefuroxime axetil (250 mg BID)	Randomized, double-blind, 10 days	79.9% vs 82.7% clinical success rate (similar to comparator) [2]	

Infection Type	Comparator Antibiotic	Study Design & Duration	Clinical Outcome (Cefditoren vs. Comparator)	Reference
Community-Acquired Pneumonia (CAP)	Amoxicillin/Clavulanate	Multicenter, randomized, investigator-blinded	Comparable clinical efficacy reported [3]	
Pharyngotonsillitis	Phenoxymethylpenicillin (Penicillin V)	Randomized, 10 days	94% clinical cure rate (similar to comparator) [1]	
Pharyngotonsillitis (Pediatric)	Amoxicillin (10-day course)	Randomized, 5-day vs 10-day course	5-day cefditoren course comparable to 10-day amoxicillin [2]	
Acute Rhinosinusitis (Pediatric)	Amoxicillin/Clavulanate	Randomized, investigator-blinded, 14 days	Similar response, relapse, and recurrence rates [2]	
Acute Rhinosinusitis (Pediatric)	High-dose vs. Low-dose Cefditoren	Randomized, investigator-blinded, parallel, 14 days	95.5% (low-dose) vs 95.4% (high-dose) response rate [4]	
Uncomplicated Skin & Skin Structure Infections	Cefadroxil (500 mg BID)	Randomized, double-blind, 10 days	89% clinical cure rate (similar to comparator) [1]	

Infection Type	Comparator Antibiotic	Study Design & Duration	Clinical Outcome (Cefditoren vs. Comparator)	Reference
Uncomplicated Skin & Skin Structure Infections	Cefuroxime axetil (250 mg BID)	Randomized, double-blind, 10 days	89% clinical cure rate (similar to comparator) [1]	
Acute Uncomplicated Cystitis	Ciprofloxacin	Phase 3, randomized (NCT00598403)	Comparative efficacy assessed; study completed [5]	

In Vitro Activity Against Common Pathogens

Cefditoren pivoxil is a third-generation oral cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, particularly common community-acquired respiratory pathogens [1]. Its in vitro activity is crucial for understanding its clinical application, especially in areas with high antimicrobial resistance.

Pathogen	Cefditoren MIC ₉₀ / Activity	Notes & Comparative Advantage
<i>Streptococcus pneumoniae</i> (Penicillin-Susceptible)	0.03 - 0.06 µg/mL [6]	High intrinsic activity.
<i>S. pneumoniae</i> (Penicillin-Intermediate)	0.25 - 0.5 µg/mL [6]	More potent than amoxicillin, cefuroxime, cefpodoxime, and macrolides.
<i>S. pneumoniae</i> (Penicillin-Resistant)	0.5 - 1 µg/mL [6]	MICs one-dilution lower than cefotaxime and similar to ceftriaxone.
<i>Streptococcus pyogenes</i>	≤ 0.06 µg/mL [6]	Highly active; no penicillin resistance reported in this species.

Pathogen	Cefditoren MIC ₉₀ / Activity	Notes & Comparative Advantage
<i>Haemophilus influenzae</i> (β-lactamase positive & negative)	≤ 0.06 µg/mL [1] [6]	Highly active, including against β-lactamase producing strains.
<i>Haemophilus influenzae</i> (BLNAR/BLPACR strains)	Maintains high activity [6]	Superior to amoxicillin/clavulanate and cefuroxime against isolates with <i>ftsI</i> mutations.
<i>Moraxella catarrhalis</i> (β-lactamase positive & negative)	Potent antibacterial effects [1]	Active against both β-lactamase positive and negative strains.
<i>Staphylococcus aureus</i> (Methicillin-Susceptible)	Excellent in vitro activity [1]	Inactive against methicillin-resistant <i>S. aureus</i> (MRSA).

Pharmacokinetic/Pharmacodynamic (PK/PD) Profile

The PK/PD profile of an antibiotic determines its ability to achieve concentrations at the site of infection that are sufficient to eradicate the pathogen.

- **Key PK Parameters (400 mg dose with a high-fat meal):**

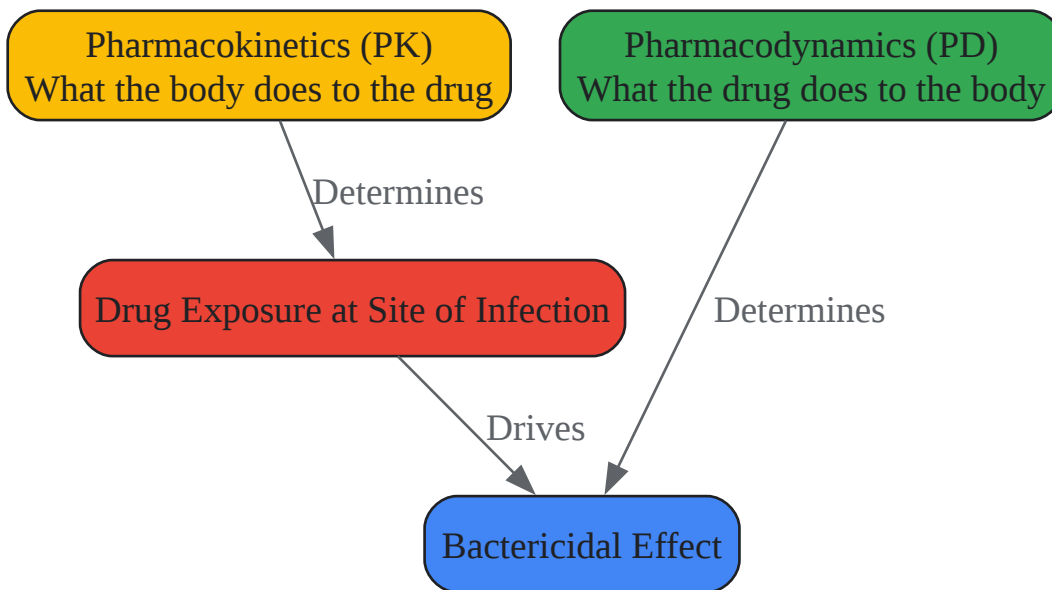
- **C_{max} (Maximum Concentration):** 3.7 ± 0.7 µg/mL [6]
- **T_{max} (Time to C_{max}):** 2 hours [6]
- **AUC (Area Under the Curve):** 12.5 ± 1.6 µg × h/mL [6]
- **Half-life (t_{1/2}):** 1.54 ± 0.20 hours [6]
- **Protein Binding:** ~88% [6]
- **Bioavailability:** Increases by 50-70% when administered with a high-fat meal [6].

- **PK/PD Driver and Target Attainment:**

- The key PK/PD index predicting efficacy for β-lactams like **cefditoren** is the **percentage of the dosing interval that free drug concentrations exceed the pathogen's MIC (% FT > MIC)** [4] [6].
- A **% FT > MIC of 40%** is considered predictive for clinical cure in humans [6].

- **Monte Carlo simulation** estimates for a 400 mg dose indicate a high probability (>96%) of achieving the PK/PD target against isolates with MICs $\leq 0.12 \mu\text{g/mL}$ [6]. This profile supports its use against many resistant phenotypes.

The following diagram illustrates the relationship between **cefditoren's** PK/PD properties and its bactericidal effect.



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Detailed Experimental Protocols from Cited Studies

To aid in the critical appraisal of the data and methodology, here are the key experimental details from the primary studies cited.

1. Pediatric Acute Rhinosinusitis Trial [4]

- **Objective:** To compare the efficacy and safety of low-dose (8-12 mg/kg/day) vs. high-dose (16-20 mg/kg/day) **cefditoren** pivoxil.
- **Design:** Randomized, investigator-blinded, parallel-group study.
- **Participants:** 140 children (aged 1-15 years) with a clinical diagnosis of uncomplicated acute rhinosinusitis.
- **Intervention:** Oral **cefditoren** pivoxil, twice daily for 14 days.
- **Primary Outcome:** Clinical response rate at day 14, assessed via a quantitative symptom score (S5 score).

- **Blinding:** Investigators were blinded to treatment assignment; medication was dispensed by a non-assessor research assistant.

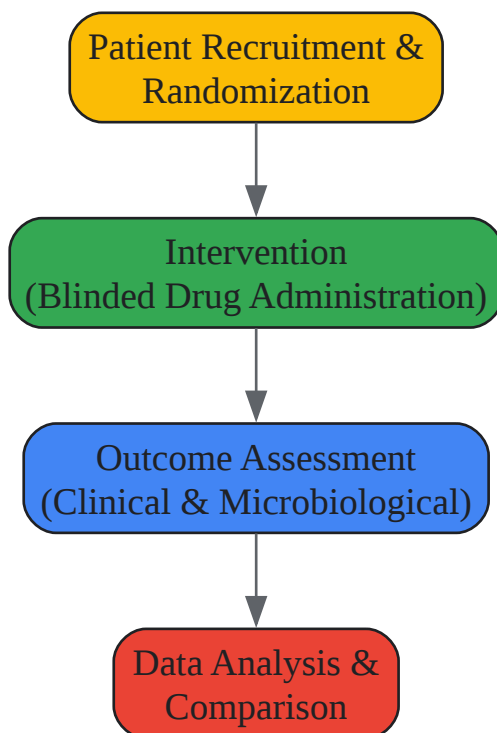
2. Pharyngotonsillitis Trial (5-day vs. 10-day regimen) [2]

- **Objective:** To compare a 5-day course of **cefditoren** pivoxil with a 10-day course of amoxicillin.
- **Design:** Randomized clinical trial.
- **Participants:** Pediatric patients with Group A streptococcal pharyngotonsillitis.
- **Intervention:** **Cefditoren** pivoxil for 5 days versus amoxicillin for 10 days.
- **Primary Outcome:** Clinical cure rates.

3. In Vitro Susceptibility and PK/PD Analysis [6]

- **MIC Determination:** Minimum Inhibitory Concentration (MIC) values were determined using standardized methods (e.g., broth microdilution) against surveillance isolates.
- **Pharmacokinetic Data:** Derived from a Phase I study in healthy volunteers receiving a single 400 mg dose with a high-fat meal.
- **Monte Carlo Simulation:** A mathematical model was used to simulate thousands of virtual patients to predict the probability of achieving the PK/PD target (% fT > MIC) for bacteria with different MICs.

The workflow for the clinical trials is summarized in the diagram below.



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Conclusion for Research and Development

The compiled data indicates that **cefditoren pivoxil is a clinically effective oral cephalosporin with a well-defined role in treating community-acquired respiratory and skin infections**. Its key advantages from a drug development perspective include:

- **Consistent Clinical Performance:** It demonstrates clinical outcomes equivalent to other standard antibiotics across multiple indications [1] [2].
- **Favorable In Vitro Profile:** It possesses potent activity against key pathogens, including those with emerging resistance phenotypes such as penicillin-resistant *S. pneumoniae* and BLNAR *H. influenzae* [6].
- **Optimized PK/PD:** Its pharmacokinetic profile, when dosed at 400 mg with food, provides high target attainment against pathogens with MICs up to 0.5 µg/mL, covering most common and many resistant community isolates [6].

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